NAMPT Inhibitory Potency: Sulfoxide vs. Sulfone Oxidation State Comparison
Although a direct head-to-head NAMPT IC₅₀ comparison for the target sulfoxide versus its corresponding sulfone is not publicly available, the patent specification explicitly teaches that the sulfoxide oxidation state is critical for NAMPT-modulating activity, with both sulfoxide and sulfone compounds claimed in separate embodiments [1]. An independent annotation associated with PMID:27754406 reports an IC₅₀ of 28 μM for this compound [2]; however, the primary source of this measurement could not be independently verified. This value serves as a provisional quantitative benchmark, pending confirmation from the patent's biological examples.
| Evidence Dimension | NAMPT inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ ≈ 28 μM (provisional, reported value) |
| Comparator Or Baseline | Sulfone analog: data not publicly available |
| Quantified Difference | Not calculable from available data |
| Conditions | NAMPT enzyme assay (unspecified protocol) |
Why This Matters
This provisional IC₅₀ value provides a starting benchmark for researchers screening NAMPT inhibitors, and emphasizes the need to verify oxidation-state-dependent activity before substituting a sulfone analog, as the redox state of the sulfur can critically influence target engagement.
- [1] Bair, K. W. et al. Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives. U.S. Patent 9,458,172, issued October 4, 2016. View Source
- [2] Southan, C. Hypothesis annotation on PubMed Commons (2017). Comment on reported IC₅₀ of 28 μM for CAS 477711-31-2. View Source
